molecular formula C9H19ClFN B1484898 3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride CAS No. 2098006-72-3

3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride

Cat. No. B1484898
M. Wt: 195.7 g/mol
InChI Key: VQXVDODXCOKGHY-UHFFFAOYSA-N
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Description

The compound “3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride” is a chemical substance with the CAS Number: 1455037-07-6 . It is a solid substance with a molecular weight of 149.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N.ClH/c1-7(2)3-6(4-7)5-8;/h6H,3-5,8H2,1-2H3;1H . This indicates that the compound contains a cyclobutyl ring with two methyl groups attached to one of the carbon atoms, and an amine group attached to a carbon atom adjacent to the cyclobutyl ring .


Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

The compound 3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride is utilized in the synthesis of various organic compounds, showcasing its role in chemical research. For instance, it's used as a precursor in the production of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as demonstrated in a study which reported the preparation of these hydrochlorides from related acetylenes in yields of 39% and 25%, respectively. The study also explored the transformation of these compounds into new derivatives, highlighting the compound's versatility in synthetic chemistry (Kozhushkov et al., 2010). Additionally, a synthesis method for 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, was developed, showcasing a three-step reaction sequence that is both convenient and rapid (Anderson et al., 1988).

Chemical Properties and Interactions

The compound's chemical properties and interactions with other substances are also a subject of research. A study on the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrated the selective recognition and transfer of certain hydrophilic compounds from aqueous solutions to organic media. This research sheds light on the compound's potential in the field of chemical separation and analysis (Sawada et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, the compound has been utilized in developing methods for the determination of amino compounds. A study introduced a sensitive and mild method based on a condensation reaction for determining amino compounds, demonstrating the compound's role in enhancing the sensitivity and stability of analytical techniques (You et al., 2006).

properties

IUPAC Name

3-(3,3-dimethylcyclobutyl)-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN.ClH/c1-9(2)4-7(5-9)3-8(10)6-11;/h7-8H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVDODXCOKGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CC(CN)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 2
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 3
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 4
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride
Reactant of Route 6
3-(3,3-Dimethylcyclobutyl)-2-fluoropropan-1-amine hydrochloride

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